molecular formula C6H6ClF3N2O2S B1357384 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 88398-42-9

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1357384
CAS No.: 88398-42-9
M. Wt: 262.64 g/mol
InChI Key: SPJVLXRHVVOZDR-UHFFFAOYSA-N
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Description

1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride, commonly known as DMTP, is a highly reactive and versatile sulfonyl chloride. DMTP is used in a wide range of laboratory experiments, from organic synthesis to pharmaceutical research. It is a key component in a variety of reactions, including the synthesis of chiral compounds, the formation of polymers, and the production of pharmaceutical intermediates. In addition, DMTP is an important building block for the synthesis of a wide range of compounds, including polymers, pharmaceuticals, and biochemicals.

Scientific Research Applications

Synthesis of Sulfonylated Compounds

  • Sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride leads to the synthesis of new compounds, demonstrating the utility of sulfonyl chloride derivatives in organic synthesis (Povarov et al., 2017).

Development of Fluorinated Polyamides

  • A diamine containing pyridine and trifluoromethylphenyl groups, synthesized using sulfonyl chloride derivatives, is utilized in the preparation of fluorinated polyamides, highlighting its role in polymer chemistry (Xiao-Ling Liu et al., 2013).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of 5-trifluoromethyl-1,2-dimethyl-1H-pyrazolium chlorides showcases the application of sulfonyl chloride derivatives in creating novel heterocyclic structures (Martins et al., 2002).

Catalytic Applications

  • Novel ionic liquids synthesized from 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole derivatives have been characterized for their catalytic efficiency in organic synthesis reactions, highlighting their potential as efficient catalysts (Vafaee et al., 2021).

Antibacterial and Antioxidant Activities

  • Sulfonamide derivatives synthesized from 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole have been studied for their antibacterial and antioxidant properties, showcasing the biological activity potential of these compounds (Badgujar et al., 2018).

Synthesis of Heterocyclic Sulfonamides

  • A sulfur-functionalized aminoacrolein derivative, used for the synthesis of heterocyclic sulfonyl chlorides and sulfonamides, illustrates the application in medicinal chemistry (Tucker et al., 2015).

Electrochemical Applications

  • The additive 1,2-dimethyl-3-(trifluoromethyl)-1H-pyrazol-2-ium trifluoromethylsulfonate influences zinc electrodeposition in ionic liquids, indicating its significance in electrochemical applications (Liu et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Properties

IUPAC Name

1,5-dimethyl-3-(trifluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2O2S/c1-3-4(15(7,13)14)5(6(8,9)10)11-12(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJVLXRHVVOZDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597096
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-42-9
Record name 1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 53 mls of chlorosulfonic acid at 10 C. was added dropwise over fifteen minutes 1,5-dimethyl-3-(trifluoromethyl)pyrazole (24.0 grams). No significant exotherm resulted and after 15 minutes the cooling bath was removed and the reaction was heated to 110 C. for three hours. After standing overnight, the reaction was heated to 110 C. for an additional four hours and allowed to cool to 50 C. Then 19.0 g of thionyl chloride was dropwise over fifteen minutes. The reaction was then heated to 80 C. for twenty minutes and 110 C. for one hour. After cooling, the reaction was cautiously added to 600 g of ice. The aqueous phase was extracted with two 250 ml portions of ether. The combined organic extracts were dried with MgSO4 and concentrated under reduced pressure to yield 7.8 g of the desired product as a tan oil.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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